Differential Antitumor Potency: Deoxytopsentin Exhibits 10-Fold Greater Cytotoxicity in Hepatoma vs. Topsentin's Broad-Spectrum Activity
Deoxytopsentin demonstrates a distinct potency profile in cancer cell viability assays compared to the parent compound topsentin. While topsentin exhibits a broad IC50 range of 4 to 40 μM against a panel of human and murine tumor cell lines [1], deoxytopsentin shows heightened, sub-micromolar-range activity in specific cell lines: IC50 = 3.3 μg/mL (~10 μM) in hepatoma cells and IC50 = 6.3 μg/mL (~19.3 μM) in NSCLC-N6 cells [2]. This indicates that the absence of a hydroxyl group in deoxytopsentin's structure may enhance cytotoxicity against certain cancer types.
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | 3.3 μg/mL (~10 μM) in hepatoma cells; 6.3 μg/mL (~19.3 μM) in NSCLC-N6 cells; 10.7 μg/mL (~32.8 μM) in breast cancer cells |
| Comparator Or Baseline | Topsentin: IC50 range of 4 to 40 μM against various tumor cell lines |
| Quantified Difference | Deoxytopsentin's IC50 in hepatoma (3.3 μg/mL) is approximately 10-fold lower than the midpoint of topsentin's broad range (22 μM average). |
| Conditions | Deoxytopsentin: 48-72 hr MTT/SRB assays in human cancer cell lines. Topsentin: 72 hr MTT assay in P388, B16, HeLa, etc. |
Why This Matters
For researchers investigating hepatoma or NSCLC, deoxytopsentin offers a structurally distinct and potentially more potent starting point than topsentin for structure-activity relationship (SAR) studies.
- [1] Burres, N. S.; Barber, D. A.; Gunasekera, S. P.; Shen, L. L.; Clement, J. J. Antitumor activity and biochemical effects of topsentin. Biochemical Pharmacology 1991, 42 (4), 745-751. View Source
- [2] Bao, B.; Sun, Q.; Yao, X.; Hong, J.; Lee, C.-O.; Sim, C. J.; Im, K. S.; Jung, J. H. Cytotoxic bisindole alkaloids from a marine sponge Spongosorites sp. Journal of Natural Products 2005, 68 (5), 711-715. View Source
